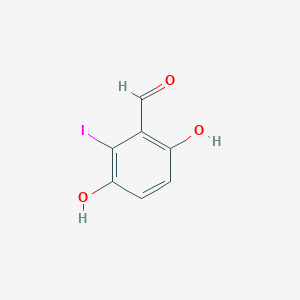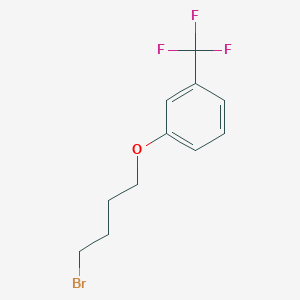
1-(4-Bromobutoxy)-3-(trifluoromethyl)benzene
Vue d'ensemble
Description
1-(4-Bromobutoxy)-3-(trifluoromethyl)benzene is an organic compound with the chemical formula C9H11BrF3. This compound is a white solid, soluble in organic solvents and has a low melting point of -20°C. It is an important intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This compound has been the subject of numerous scientific studies, and has been found to have a wide range of applications in the chemical and pharmaceutical industries.
Applications De Recherche Scientifique
Overview
Medicinal Chemistry Applications
Benzene derivatives play a significant role in medicinal chemistry, particularly in the synthesis of heterocyclic compounds and pharmaceuticals. For example, triazine derivatives of benzene have been investigated for their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties (Verma, Sinha, & Bansal, 2019). This suggests that 1-(4-Bromobutoxy)-3-(trifluoromethyl)benzene could be a precursor in synthesizing novel heterocyclic compounds with potential therapeutic applications.
Supramolecular Chemistry Applications
In the field of supramolecular chemistry, benzene derivatives such as benzene-1,3,5-tricarboxamides (BTAs) have found applications ranging from nanotechnology to polymer processing and biomedical applications. Their ability to self-assemble into one-dimensional, nanometer-sized structures stabilized by hydrogen bonding makes them valuable in creating advanced materials (Cantekin, de Greef, & Palmans, 2012). This highlights the potential for 1-(4-Bromobutoxy)-3-(trifluoromethyl)benzene to serve as a building block in the development of novel supramolecular structures with diverse applications.
Environmental Studies Applications
Benzene derivatives also play a crucial role in environmental studies, especially in understanding the impact of pollutants and developing remediation strategies. Novel brominated flame retardants, including various benzene derivatives, have been reviewed for their occurrence in indoor air, dust, and consumer goods, emphasizing the need for research on their environmental fate and toxicity (Zuiderveen, Slootweg, & de Boer, 2020). Investigating the environmental behavior and degradation pathways of compounds like 1-(4-Bromobutoxy)-3-(trifluoromethyl)benzene could contribute to safer chemical design and pollution mitigation efforts.
Propriétés
IUPAC Name |
1-(4-bromobutoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3O/c12-6-1-2-7-16-10-5-3-4-9(8-10)11(13,14)15/h3-5,8H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAFRLNIEQFVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCBr)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

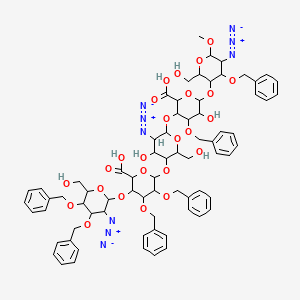
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid](/img/structure/B3279984.png)
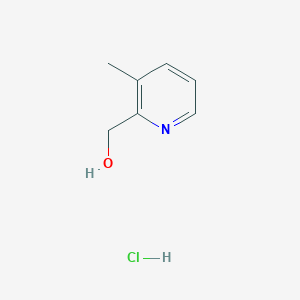

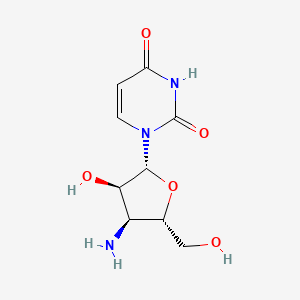
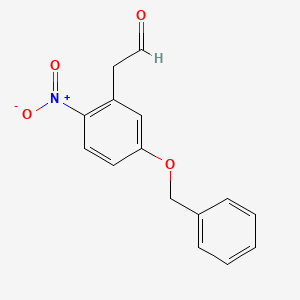



![3-Aminobenzo[f]quinazolin-1-ol](/img/structure/B3280031.png)
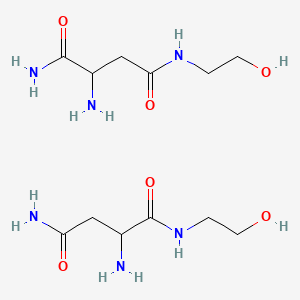

![3,3-Dichloro-4,4-difluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B3280044.png)
